4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-(pyridin-4-yl)quinazoline
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Overview
Description
2,4-DIMETHOXYBENZALDEHYDE 1-[2-(4-PYRIDYL)-4-QUINAZOLINYL]HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzaldehyde group substituted with two methoxy groups at the 2 and 4 positions, a pyridyl group, and a quinazolinyl hydrazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHOXYBENZALDEHYDE 1-[2-(4-PYRIDYL)-4-QUINAZOLINYL]HYDRAZONE typically involves multiple steps, starting with the preparation of 2,4-dimethoxybenzaldehyde. This intermediate can be synthesized by reacting 2,4-dimethoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) under controlled conditions .
The next step involves the formation of the hydrazone derivative. This is achieved by reacting 2,4-dimethoxybenzaldehyde with 2-(4-pyridyl)-4-quinazolinyl hydrazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-DIMETHOXYBENZALDEHYDE 1-[2-(4-PYRIDYL)-4-QUINAZOLINYL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2,4-dimethoxybenzyl hydrazine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2,4-DIMETHOXYBENZALDEHYDE 1-[2-(4-PYRIDYL)-4-QUINAZOLINYL]HYDRAZONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-DIMETHOXYBENZALDEHYDE 1-[2-(4-PYRIDYL)-4-QUINAZOLINYL]HYDRAZONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzaldehyde: A simpler compound with similar functional groups but lacking the pyridyl and quinazolinyl moieties.
4-Pyridylhydrazine: Contains the pyridyl and hydrazine groups but lacks the benzaldehyde and methoxy substitutions.
Quinazolinyl derivatives: Compounds with the quinazolinyl moiety but different substituents on the aromatic rings.
Uniqueness
2,4-DIMETHOXYBENZALDEHYDE 1-[2-(4-PYRIDYL)-4-QUINAZOLINYL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C22H19N5O2 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-pyridin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C22H19N5O2/c1-28-17-8-7-16(20(13-17)29-2)14-24-27-22-18-5-3-4-6-19(18)25-21(26-22)15-9-11-23-12-10-15/h3-14H,1-2H3,(H,25,26,27)/b24-14+ |
InChI Key |
PECSPWVVIIKURM-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4)OC |
Origin of Product |
United States |
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